molecular formula C13H19N3 B11889102 1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)- CAS No. 646056-67-9

1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-

Cat. No.: B11889102
CAS No.: 646056-67-9
M. Wt: 217.31 g/mol
InChI Key: LRDCSKNSMGZKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS No.: 646056-67-9 Molecular Formula: C₁₃H₁₉N₃ Molecular Weight: 217.31 g/mol Structure: The compound features a 9-membered 1,6-diazaspiro[3.5]nonane core with a methyl group at position 1 and a 3-pyridinyl substituent at position 6. Key properties include a polar surface area (PSA) of 19.37 Ų, suggesting moderate blood-brain barrier permeability, and a SMILES string of CN1CCC12CCCN(C2)C3=CN=CC=C3 .

Properties

CAS No.

646056-67-9

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

1-methyl-8-pyridin-3-yl-1,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C13H19N3/c1-15-9-6-13(15)5-3-8-16(11-13)12-4-2-7-14-10-12/h2,4,7,10H,3,5-6,8-9,11H2,1H3

InChI Key

LRDCSKNSMGZKBX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC12CCCN(C2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a diaza compound under basic conditions can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents like toluene or DMF and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use

Biological Activity

1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)- is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound features a spirocyclic structure that allows it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.

  • Molecular Formula : C₁₃H₁₉N₃
  • Molecular Weight : 219.31 g/mol
  • CAS Number : 1334499-65-8

The biological activity of 1,6-Diazaspiro[3.5]nonane is largely attributed to its ability to bind to specific receptors and enzymes within biological systems. The spirocyclic structure enhances its affinity for these targets, allowing it to modulate their activity effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological functions.

Biological Activity and Therapeutic Applications

Research has indicated that 1,6-Diazaspiro[3.5]nonane possesses several pharmacological properties:

  • Anti-obesity Effects : Studies suggest that compounds similar to 1,6-Diazaspiro[3.5]nonane can inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This inhibition may contribute to weight loss and metabolic regulation .
  • Neuropeptide Y Antagonism : Compounds with a similar structure have demonstrated antagonistic activity against neuropeptide Y (NPY) receptors, which are implicated in appetite regulation and energy homeostasis .
  • Cardiovascular Benefits : Some studies have explored the use of these compounds in treating cardiovascular diseases due to their ability to modulate blood pressure and heart function through receptor interactions .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to 1,6-Diazaspiro[3.5]nonane:

  • Inhibition of ACC :
    • A study reported IC50 values indicating strong inhibition of both ACC1 and ACC2 by diazaspiro compounds, suggesting their potential in obesity treatment .
  • NPY Antagonism :
    • Research found that certain diazaspiro compounds exhibited IC50 values less than 500 nM against NPY receptors, indicating their effectiveness in modulating appetite and energy balance .
  • 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition :
    • Compounds were shown to inhibit this enzyme significantly (IC50 < 100 nM), which may help in managing conditions related to glucocorticoid metabolism such as obesity and metabolic syndrome .

Comparative Analysis with Similar Compounds

The unique structural characteristics of 1,6-Diazaspiro[3.5]nonane set it apart from other similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-1,6-diazaspiro[3.5]nonaneSpirocyclic with methyl groupModerate receptor binding
6-Methyl-1,6-diazaspiro[3.5]nonaneMethyl substitution at position 6Enhanced enzyme inhibition
2,7-Diazaspiro[3.5]nonane-7-carboxylic acidCarboxylic acid functional groupPotential anti-inflammatory effects

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H16N2C_8H_{16}N_2 and a molecular weight of approximately 140.23 g/mol. The unique spiro structure contributes to its biological activity and interaction with various biological targets.

Therapeutic Potential

Research indicates that derivatives of 1,6-diazaspiro[3.5]nonane exhibit promising therapeutic properties, particularly as inhibitors of specific biological pathways. For instance:

  • Inhibition of Chemokine Receptors : Compounds related to this structure have been shown to modulate the activity of chemokine receptors CCR3 and CCR5, which are implicated in HIV infection and other inflammatory conditions. This suggests potential applications in antiviral therapies and treatments for immune-related diseases .
  • Anticancer Activity : Some studies have reported that diazaspiro compounds can exhibit anticancer properties through the inhibition of specific kinases involved in cancer progression. This opens avenues for developing targeted cancer therapies .

Case Studies

A notable example is the synthesis of derivatives aimed at enhancing the pharmacological profile of existing drugs targeting chemokine receptors. These studies often involve modifications to the diazaspiro framework to improve efficacy and reduce side effects .

Synthesis Techniques

The synthesis of 1,6-diazaspiro[3.5]nonane derivatives often employs innovative organic chemistry techniques:

  • Epoxidation and Ring Expansion : One method involves the epoxidation of precursors followed by ring expansion to form the desired spiro compound. This technique has been optimized for better yields and purity .
  • Use of Catalysts : Various catalysts have been explored to enhance the efficiency of the synthetic processes, allowing for more sustainable production methods that minimize waste .

Biochemical Interactions

The biological activity of 1,6-diazaspiro[3.5]nonane is largely attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : Research has shown that these compounds can inhibit enzymes involved in metabolic pathways, suggesting potential uses in metabolic disorders .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDetails
Therapeutic PotentialInhibition of CCR3 and CCR5; anticancer activity
Synthetic MethodologiesEpoxidation and ring expansion; use of catalysts for enhanced synthesis
Biological ActivityEnzyme inhibition; neuroprotective effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

1,6-Diazaspiro[3.4]octane, 1-Methyl-6-(3-Pyridinyl)- (CAS 646056-63-5)
  • Molecular Formula : C₁₂H₁₇N₃
  • Key Differences: Smaller spiro ring system ([3.4]octane vs. No reported biological data are available, but the reduced ring size may impact solubility and metabolic stability .
2,7-Diazaspiro[3.5]nonane Derivatives
  • Example: VU6052469 (from ) Structure: Shares the spiro[3.5]nonane core but lacks the 3-pyridinyl group. Activity: Exhibits potent D4R antagonism but poor selectivity due to structural similarity to non-selective analogs .
  • Significance : The 3-pyridinyl group in the target compound may enhance selectivity by introducing aromatic π-stacking interactions absent in simpler analogs.

Substituent-Driven Comparisons

tert-Butyl 1,6-Diazaspiro[3.5]nonane-6-carboxylate (BD219059)
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Key Differences : A Boc (tert-butoxycarbonyl) group replaces the 3-pyridinyl substituent.
  • Impact : The Boc group increases steric bulk and PSA (38.83 Ų vs. 19.37 Ų in the target compound), likely reducing membrane permeability but improving synthetic stability as a prodrug intermediate .
2,7-Diazaspiro[3.5]nonane, 2-Isopropyl-, Hydrochloride (CAS 3031505-11-7)
  • Molecular Formula : C₁₀H₂₁Cl₂N₂
  • The hydrochloride salt enhances solubility but limits CNS penetration compared to the neutral target compound .
Polar Surface Area (PSA) and Lipophilicity
Compound PSA (Ų) LogP* Molecular Weight
1-Methyl-6-(3-pyridinyl)-1,6-diazaspiro[3.5]nonane 19.37 ~1.2 217.31
tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate 38.83 ~2.5 226.32
2,7-Diazaspiro[3.5]nonane (core) ~25.0 ~0.5 126.20

*Estimated using fragment-based methods.

  • Trends : The target compound’s lower PSA and moderate logP balance CNS permeability and solubility better than Boc-protected analogs .

Q & A

Q. What synthetic methodologies are most effective for constructing the 1,6-diazaspiro[3.5]nonane core, and how can structural purity be ensured?

The synthesis of diazaspiro scaffolds typically involves modular approaches starting from tert-butyl-protected precursors. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1) can undergo Buchwald–Hartwig amination with aryl halides (e.g., iodobenzene) followed by N-Boc deprotection and alkylation with brominated reagents (e.g., benzyl bromide) to introduce substituents . Key steps include:

  • Nucleophilic substitution for alkylation.
  • Deprotection with trifluoroacetic acid (TFA) to expose reactive amines.
  • Chromatographic purification (e.g., flash column chromatography) to isolate intermediates.
    Structural purity is confirmed via 1H/13C NMR (to verify spirocyclic geometry) and high-resolution mass spectrometry (HRMS) .

Q. How are sigma receptor (S1R/S2R) binding affinities experimentally determined for diazaspiro derivatives?

Binding assays using radioligands like [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R) are standard. Competitive binding protocols involve:

  • Incubating test compounds with membrane preparations expressing S1R/S2R.
  • Measuring displacement of radioligands via scintillation counting .
  • Calculating Ki values using the Cheng–Prusoff equation . For example, compound 4b (KiS1R = 2.7 nM) showed high S1R selectivity over S2R (KiS2R = 27 nM) .

Q. What analytical techniques are critical for characterizing spirocyclic structural integrity?

  • X-ray crystallography : Resolves spirocyclic geometry and confirms nitrogen positioning .
  • Dynamic NMR : Detects conformational flexibility in solution .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyls from Boc-protected intermediates) .

Advanced Research Questions

Q. Why do structurally similar diazaspiro derivatives exhibit opposing functional profiles (e.g., agonist vs. antagonist)?

Contradictory functional data, as seen with compounds 4b (S1R agonist) and 5b (S1R antagonist), arise from substituent-dependent interactions . For example:

  • Compound 4b lacks a distal hydrophobic group, enabling interactions with Glu172 in S1R’s agonist-binding pocket .
  • Compound 5b contains a benzyl group that sterically hinders Glu172 engagement, favoring antagonist-like displacement of PRE-084 (a selective S1R agonist) .
    Methodological resolution :
  • Conduct in vivo phenytoin assays to confirm functional activity.
  • Perform molecular dynamics simulations to map ligand–receptor interactions .

Q. How can molecular modeling guide the design of S1R-selective ligands?

  • Docking studies : Use homology models of S1R (based on crystal structures) to predict binding poses. For instance, the 2,7-diazaspiro[3.5]nonane core aligns with S1R’s hydrophobic subpocket, while the 3-pyridinyl group forms π-π interactions with Phe107 .
  • Free energy perturbation (FEP) : Quantify the impact of substituents (e.g., methyl vs. benzyl) on binding energy .

Q. What strategies optimize selectivity between S1R and S2R subtypes?

Structure–activity relationship (SAR) analysis from Table 1 reveals:

  • Chain length : Longer linkers (e.g., phenylethyl in 8f) enhance S1R selectivity (KiS1R = 10 nM vs. KiS2R = 165 nM) by accessing S1R-specific subpockets.
  • Substituent polarity : Hydrophobic groups (e.g., benzyl in 5b) reduce S2R affinity due to steric clashes with S2R’s narrower binding site .
    Experimental validation :
  • Synthesize analogs with incremental linker extensions.
  • Test in dual S1R/S2R radioligand assays to refine selectivity ratios .

Key Research Insights

  • The 1,6-diazaspiro[3.5]nonane core is a versatile scaffold for S1R modulation, with functional profiles dictated by substituent chemistry .
  • Molecular modeling is indispensable for rational design, particularly in resolving agonist/antagonist discrepancies .
  • Avoid symmetric substitutions (e.g., 8g in Table 2 ), which reduce affinity due to steric overcrowding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.